1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant compounds and are the basic structure for several alkaloids and for DNA and RNA bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, which is a two-ring system consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The specific substitutions at the 1,7 positions with methyl groups and at the 3 position with an octyloxazolo group would add complexity to the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its purine structure and the specific substituents it carries. For example, the presence of the octyloxazolo group could potentially influence its solubility and reactivity .Scientific Research Applications
Coordination Chemistry and Material Science
Purine derivatives have been studied for their interactions with divalent metal cations, forming complexes with potential applications in coordination chemistry and material science. For instance, studies on 8-azaxanthinato salts of divalent metal aquacomplexes highlight the role of purine derivatives in generating well-defined hydrogen bond networks, which can lead to the formation of monodimensional and bidimensional superstructures. These findings could suggest potential uses of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the development of new materials with specific structural and bonding properties (Maldonado et al., 2009).
Pharmaceutical Research Anticancer and Antimicrobial Activities
Related purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. For example, triazino and triazolo[4,3-e]purine derivatives demonstrated considerable activity against various cancer cell lines, suggesting that compounds like 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be explored for their potential antineoplastic and antimicrobial properties (Ashour et al., 2012).
Psychotropic Drug Development
Purine derivatives have been investigated for their potential psychotropic activities, including anxiolytic and antidepressant effects, through interactions with serotonin and dopamine receptors. This indicates that 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be a candidate for the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Antiproliferative Agents Against Cancer
The synthesis of novel fused triazolo pyrrolo[2,1-f]purine derivatives and their evaluation as anti-proliferative agents against human cancer cell lines underscore the importance of purine derivatives in cancer research. These compounds exhibit strong activity against specific cancer cell lines, suggesting a pathway for the development of new anticancer drugs that could include the investigation of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (Sucharitha et al., 2021).
Mechanism of Action
Target of action
Many compounds with similar structures, such as imidazoles , are known to interact with various enzymes and receptors in the body. The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Mode of action
The compound would typically bind to its target, causing a change in the target’s function. This could involve inhibiting an enzyme, activating a receptor, or other mechanisms .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
4,7-dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-5-6-7-8-9-10-20-15(22)13-14(19(3)17(20)23)18-16-21(13)11-12(2)24-16/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXWTDHYMUXKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |
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